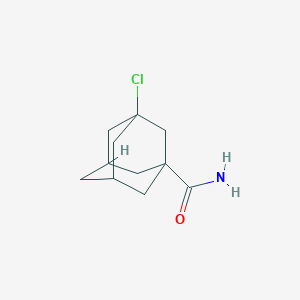

3-Chloroadamantane-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloroadamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXPGWNCORDLEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404799 |

Source

|

| Record name | 3-chloroadamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6240-08-0 |

Source

|

| Record name | 3-chloroadamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloroadamantane-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroadamantane-1-carboxamide, a halogenated derivative of the adamantane scaffold, represents a molecule of significant interest in medicinal chemistry and drug development. The unique structural and physicochemical properties endowed by the rigid, lipophilic adamantane cage, combined with the electronic influence of the chloro and carboxamide functionalities, make this compound a compelling candidate for further investigation. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and discusses the implications of these properties for its potential applications in pharmaceutical sciences.

Introduction: The Significance of the Adamantane Scaffold

Adamantane, a tricyclic alkane with a diamondoid structure, has emerged as a privileged scaffold in medicinal chemistry. Its inherent properties of high lipophilicity, metabolic stability, and rigid three-dimensional structure allow for the precise orientation of pharmacophoric groups, leading to enhanced target binding and improved pharmacokinetic profiles.[1][2] The incorporation of the adamantane moiety has led to the development of successful drugs for a variety of therapeutic areas, including antiviral (amantadine and rimantadine), neuroprotective (memantine), and antidiabetic (vildagliptin) agents.[2][3] The substitution of the adamantane core with various functional groups, such as halogens and carboxamides, offers a powerful strategy to modulate its physicochemical and biological properties.[4] this compound is one such derivative, and a thorough understanding of its physicochemical characteristics is paramount for its rational development as a potential therapeutic agent.

Molecular and Structural Properties

The foundational characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClNO | [5] |

| Molecular Weight | 213.70 g/mol | [5] |

| CAS Number | 6240-08-0 | [5] |

| Appearance | Predicted to be a white solid | [5] |

| Boiling Point | 384.8 °C (Predicted) | [6] |

| Flash Point | 186.5 °C (Predicted) | [6] |

Predicted Physicochemical Properties and Experimental Determination

Due to a lack of extensive experimental data in the public domain for this compound, this section provides predicted values for key physicochemical parameters based on the properties of structurally related adamantane derivatives and established computational models. Alongside these predictions, detailed, field-proven experimental protocols for their empirical determination are provided.

Melting Point

The melting point is a critical parameter that influences the purity, stability, and formulation development of an active pharmaceutical ingredient (API). For crystalline solids, a sharp and defined melting point is indicative of high purity.

Predicted Value: Based on the melting points of other crystalline adamantane derivatives, the melting point of this compound is anticipated to be in the range of 150-200 °C. For instance, N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide has a melting point of 162–164°C.[7]

Experimental Protocol for Melting Point Determination:

A standard and reliable method for determining the melting point is by using a digital melting point apparatus.

-

Apparatus: Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70).

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to approximately 20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.

-

Solubility

Solubility is a crucial determinant of a drug's bioavailability and formulation design. Given its lipophilic adamantane core, this compound is expected to have low aqueous solubility.

Predicted Solubility:

-

Aqueous Solubility: Predicted to be poorly soluble in water (<0.1 mg/mL).[7]

-

Organic Solvent Solubility: Expected to be soluble in a range of organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

This method determines the thermodynamic equilibrium solubility of a compound.

-

Materials: this compound, purified water, and selected organic solvents, temperature-controlled shaker, centrifuge, analytical balance, HPLC-UV or other suitable analytical instrument.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

The vials are agitated in a temperature-controlled shaker (e.g., at 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

After agitation, the samples are allowed to stand to allow for the settling of undissolved solids.

-

An aliquot of the supernatant is carefully removed and filtered through a 0.45 µm filter to remove any undissolved particles.

-

The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method such as HPLC-UV.

-

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted LogP: The LogP of this compound is predicted to be in the range of 2.5 to 3.5, indicating significant lipophilicity. This is based on the LogP of adamantane and the contributions of the chloro and carboxamide groups. Computational tools can provide more specific predictions.[8][9]

Experimental Protocol for LogP Determination (Shake-Flask Method):

-

Materials: this compound, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), analytical glassware, centrifuge, analytical instrument (e.g., HPLC-UV).

-

Procedure:

-

A known amount of the compound is dissolved in either water or n-octanol.

-

This solution is then mixed with an equal volume of the other immiscible solvent in a separatory funnel.

-

The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then allowed to stand for the phases to separate completely.

-

The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical method.

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[10]

-

Acidity/Basicity (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxamide, the pKa of the amide proton is very high (typically >17), meaning it is not acidic under physiological conditions. The amide oxygen can be protonated under strongly acidic conditions.

Predicted pKa: The amide group is generally considered neutral in the physiological pH range. The pKa for the protonation of the amide oxygen is predicted to be around -1 to 0. Computational methods can provide more precise estimations.[11][12][13][14]

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Apparatus: Potentiometer with a pH electrode, autoburette, titration vessel.

-

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored as a function of the volume of titrant added.

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

-

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum:

-

Adamantane Protons: A series of broad multiplets are expected in the region of 1.5-2.5 ppm, characteristic of the adamantane cage protons. The presence of the chloro and carboxamide substituents will cause shifts in the signals of the nearby protons.

-

Amide Protons (-CONH₂): Two broad singlets are expected for the amide protons, typically in the range of 5.0-8.0 ppm, depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum:

-

Adamantane Carbons: Signals corresponding to the adamantane carbons are expected in the range of 25-50 ppm. The carbons attached to the chloro and carboxamide groups will be shifted downfield.

-

Carbonyl Carbon (-C=O): A signal for the carbonyl carbon is expected in the range of 170-180 ppm.

Experimental Protocol for NMR Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A molecular ion peak is expected at m/z 213, with an isotopic peak at m/z 215 due to the presence of the ³⁷Cl isotope.

-

Fragmentation: The most prominent fragmentation pathway is likely the loss of the carboxamide group to give the 3-chloroadamantyl cation at m/z 169. Further fragmentation of the adamantane cage would also be observed.

Experimental Protocol for Mass Spectrometry:

-

Instrumentation: A mass spectrometer, which can be coupled to a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).

-

Procedure:

-

For GC-MS: A dilute solution of the compound in a volatile solvent is injected into the GC, where it is vaporized and separated. The separated compound then enters the mass spectrometer, where it is ionized (e.g., by electron impact) and the mass-to-charge ratio of the resulting ions is measured.

-

For LC-MS: A solution of the compound is injected into the LC for separation. The eluent from the LC is then introduced into the mass spectrometer via an interface (e.g., electrospray ionization - ESI), and the mass spectrum is recorded.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectrum:

-

N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

C=O Stretching: A strong absorption band in the region of 1680-1630 cm⁻¹ due to the carbonyl stretch of the amide.

-

C-H Stretching: Bands in the region of 3000-2850 cm⁻¹ corresponding to the C-H stretching of the adamantane cage.

-

C-Cl Stretching: A band in the region of 800-600 cm⁻¹ due to the C-Cl stretch.

Experimental Protocol for IR Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition: The IR spectrum is recorded by passing infrared radiation through the sample and measuring the absorption at different wavelengths.

Synthesis Pathway

A plausible and efficient synthesis of this compound would likely proceed from the corresponding carboxylic acid, 3-chloroadamantane-1-carboxylic acid.

dot

Caption: Plausible synthesis of this compound.

This two-step process involves the activation of the carboxylic acid to a more reactive species, such as an acid chloride, followed by amidation.

Experimental Protocol for Synthesis:

-

Step 1: Activation of the Carboxylic Acid: 3-Chloroadamantane-1-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) to form the corresponding acid chloride. The reaction is typically carried out at room temperature or with gentle heating.

-

Step 2: Amidation: The resulting acid chloride is then reacted with a source of ammonia, such as ammonia gas or a solution of ammonium hydroxide, in a suitable solvent to yield this compound. The reaction is usually exothermic and may require cooling. The product can then be isolated by filtration and purified by recrystallization.

Conclusion

While a complete experimental dataset for this compound is not yet available, this technical guide provides a robust framework for its physicochemical characterization. The predicted properties, based on the well-established chemistry of adamantane derivatives, suggest a lipophilic, poorly water-soluble compound with a high melting point. The detailed experimental protocols provided herein offer a clear roadmap for researchers to empirically determine these crucial parameters. A thorough understanding of the physicochemical properties of this compound is an indispensable first step in unlocking its potential in drug discovery and development.

References

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

- BenchChem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.

- ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Aust J Chem, 77(8), CH24075.

- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.

- Taylor & Francis Online. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Spectroscopy Letters, 53(7).

- ResearchGate. (n.d.). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts.

- Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687.

- NIST. (n.d.). Adamantane-1-carboxamide, N-(1-naphthyl)-. In NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 1-Adamantanecarboxylic acid(828-51-3) 13C NMR spectrum.

- PubChem. (n.d.). 1-Adamantanecarboxylic acid.

- ChemicalBook. (n.d.). 1-Adamantanecarboxylic acid(828-51-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). Adamantane(281-23-2) 13C NMR spectrum.

- SpectraBase. (n.d.). Adamantane-1-carboxylic acid, (4-nitro-phenyl)-amide.

- CymitQuimica. (n.d.). This compound.

- NIH. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. ChemistryOpen, 11(10), e202200031.

- ACS Publications. (1980). Substituent effects on carbon-13 NMR chemical shifts and one-bond carbon-13-carbon-13 coupling constants in 1- and 4-substituted diamantanes. The Journal of Organic Chemistry, 45(24), 4906-4911.

- PubChem. (n.d.).

- ResearchGate. (n.d.). Carboxamides and amines having two and three adamantane fragments.

- NIH. (2021). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 26(16), 4965.

- Sigma-Aldrich. (n.d.). 1-Adamantanecarboxylic acid.

- NIST. (n.d.). Adamantane-1-carboxylic acid. In NIST Chemistry WebBook.

- Maohuan Chemical. (n.d.). 3-chloro-1-adamantanecarboxamide.

- Vulcanchem. (n.d.). N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide.

- Rowan Scientific. (n.d.). pKa Prediction.

- Chemaxon. (n.d.).

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- NIH. (2020). Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite. Metabolites, 10(10), 391.

- PubMed. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. ChemistryOpen, 11(10), e202200031.

- Rowan Scientific. (2024).

- OpenMolecules. (n.d.).

- Rowan Newsletter. (2024). Fast and Accurate Prediction of pKa Values with Minimal Empiricism.

- Benchchem. (n.d.). This compound.

- CHEMICAL POINT. (n.d.). 3-Chloroadamantane-1-carboxylic acid.

- Molinspiration. (n.d.).

- NIST. (n.d.). Adamantane, 1-chloro-. In NIST Chemistry WebBook.

- Rowan Scientific. (2025). How to Predict pKa.

- TU Delft Research Portal. (2021). Accurate and rapid prediction of pKa of transition metal complexes: semiempirical quantum chemistry with a data-augmented approach. Chemical Science, 12(4), 1467-1477.

- PubChem. (n.d.). 1-Chloroadamantane.

- SciELO. (2015). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 333.15 k. Brazilian Journal of Chemical Engineering, 32(3), 743-748.

Sources

- 1. Adamantane-1-carboxamide, N-(1-naphthyl)- [webbook.nist.gov]

- 2. Adamantane-1-carboxamide, N-(1-naphthyl)- [webbook.nist.gov]

- 3. 1-Adamantanecarboxylic acid(828-51-3) 13C NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 3-chloro-1-adamantanecarboxamide|6240-08-0-Maohuan Chemical [bschem.com]

- 7. N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide (42600-84-0) for sale [vulcanchem.com]

- 8. www.openmolecules.org [openmolecules.org]

- 9. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 10. acdlabs.com [acdlabs.com]

- 11. pKa Prediction | Rowan [rowansci.com]

- 12. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]

- 13. rowansci.substack.com [rowansci.substack.com]

- 14. How to Predict pKa | Rowan [rowansci.com]

- 15. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1-Adamantanecarboxylic acid(828-51-3) 1H NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. kbfi.ee [kbfi.ee]

- 19. spectrabase.com [spectrabase.com]

- 20. Adamantane-1-carboxylic acid [webbook.nist.gov]

- 21. 1-Adamantanecarboxylic acid chloride [webbook.nist.gov]

- 22. 1-Adamantanecarboxylic acid(828-51-3) IR Spectrum [chemicalbook.com]

- 23. Adamantane(281-23-2) 13C NMR [m.chemicalbook.com]

- 24. spectrabase.com [spectrabase.com]

- 25. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Adamantane-1-carboxylate | C11H15O2- | CID 3637755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Adamantane-1-carboxylic acid [webbook.nist.gov]

- 30. Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. This compound | 6240-08-0 | Benchchem [benchchem.com]

- 33. chemicalpoint.eu [chemicalpoint.eu]

- 34. Adamantane, 1-chloro- [webbook.nist.gov]

- 35. scielo.br [scielo.br]

CAS number 6240-08-0 properties and structure

An In-depth Technical Guide to 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic Acid (CAS: 6240-08-0)

Introduction

4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid, identified by CAS number 6240-08-0, is a heterocyclic building block of significant interest in the pharmaceutical industry.[1][2] Its primary importance lies in its role as a key intermediate in the synthesis of Prucalopride.[3][4] Prucalopride is a highly selective serotonin 5-HT4 receptor agonist, a medication effective for the treatment of chronic constipation in adults.[5][6] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this crucial intermediate, tailored for researchers and professionals in drug development.

Chemical Structure and Identifiers

The molecular structure of 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid consists of a dihydrobenzofuran core substituted with an amino group, a chlorine atom, and a carboxylic acid group. This specific arrangement of functional groups is pivotal for its subsequent conversion into the final active pharmaceutical ingredient (API).

Caption: Chemical structure of 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 6240-08-0 (alternate: 123654-26-2)[7] |

| IUPAC Name | 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid[7] |

| Molecular Formula | C₉H₈ClNO₃[8] |

| Molecular Weight | 213.62 g/mol [7][8] |

| InChI | InChI=1S/C9H8ClNO3/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H,12,13)[7][9] |

| InChIKey | KRMUVKSAOVLXLF-UHFFFAOYSA-N[7][9] |

| SMILES | C1COC2=C1C(=C(C=C2C(=O)O)Cl)N[7] |

Physicochemical Properties

This compound is typically a solid at room temperature and requires refrigerated storage to maintain its stability.[9] Its physicochemical properties are summarized below.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | [9] |

| Melting Point | 242 °C (decomposition) | [4] |

| Boiling Point | 406.5 ± 45.0 °C (Predicted) | [10] |

| Density | 1.566 g/cm³ | [10] |

| Flash Point | 199.6 ± 28.7 °C | [10] |

| Storage Temperature | Refrigerator |[9] |

Synthesis and Manufacturing

The synthesis of 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid is a multi-step process that has been optimized to improve yield and purity for industrial-scale production.[5] A common synthetic route starts from methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate.[3][5]

Synthetic Workflow

The process can be broken down into three primary stages: cyclization, chlorination, and hydrolysis.

Caption: Key stages in the synthesis of CAS 6240-08-0.

Experimental Protocol

-

Cyclization: The starting material, methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate, undergoes an intramolecular cyclization. This is typically achieved using reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD) or a similar azo compound in an organic solvent.[3][5] This reaction, a type of Mitsunobu reaction, forms the dihydrofuran ring, yielding a methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate intermediate.[5]

-

Chlorination: The crude intermediate from the previous step is directly chlorinated. N-Chlorosuccinimide (NCS) is an effective reagent for this electrophilic aromatic substitution, selectively adding a chlorine atom to the benzene ring at the position ortho to the activating amino group, resulting in methyl 4-acetamido-5-chloro-7-benzofuran formate.[3][5]

-

Hydrolysis: The final step involves the hydrolysis of both the ester and the acetamide protecting group. This is often accomplished by heating the intermediate with a strong base, such as sodium hydroxide, in a suitable solvent system like water and 1-methoxy-2-propanol.[6][11] Subsequent acidification and purification yield the final product, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[3][5]

This optimized pathway simplifies the production process and significantly improves the overall yield, making it suitable for industrial applications.[5]

Application in Drug Development

The sole, yet critical, application of this compound is as a precursor for Prucalopride.[3][4] The structural integrity of this intermediate is paramount for the successful synthesis of the final API.

Caption: Role of CAS 6240-08-0 in the development of Prucalopride.

The synthesis of Prucalopride involves the condensation of 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid with a side chain, typically via an amide bond formation.[6] Prucalopride then acts as a selective agonist for the 5-HT4 receptor, which stimulates colonic motility and helps to alleviate chronic constipation.[4][6]

Analytical Characterization

To ensure the purity and identity of 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid, a suite of analytical techniques is employed. Spectroscopic methods are essential for structural elucidation and quality control. Key techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure, showing the expected signals for the aromatic, aliphatic, and functional group protons and carbons.[1][12]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, confirming its identity.[12]

-

Infrared (IR) Spectroscopy: Helps to identify the characteristic functional groups present, such as the N-H stretches of the amine, the O-H and C=O stretches of the carboxylic acid, and the C-Cl bond.[12]

Safety and Handling

This compound is classified as hazardous and must be handled with appropriate precautions.[7]

Table 3: GHS Hazard Information

| Hazard Code | Description |

|---|---|

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Source: PubChem[7]

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side-shields, and a lab coat. If dust is generated, use a respirator with an approved filter.[13]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood.[13]

-

Storage: Keep the container tightly closed and store in a cool, dry place, such as a refrigerator, away from incompatible materials.[9][13]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[13]

Conclusion

4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid (CAS 6240-08-0) is a well-characterized chemical intermediate whose value is intrinsically linked to the production of the gastrointestinal drug Prucalopride. Its multi-step synthesis has been refined for efficiency and scale. A thorough understanding of its properties, synthesis, and handling protocols is essential for its safe and effective use in pharmaceutical manufacturing and research.

References

- Google Patents. (2014). CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid.

-

PubChem. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. Retrieved from [Link]

- Google Patents. (2016). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.

-

Pharmaffiliates. (n.d.). CAS No : 123654-26-2 | Product Name : 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid. Retrieved from [Link]

-

Hubei Xianlin Chemical Co., Ltd. (2024). Safety Data Sheet. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | 123654-26-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2 [chemicalbook.com]

- 4. 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]

- 6. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]

- 7. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2 [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 12. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid(123654-26-2) 1H NMR [m.chemicalbook.com]

- 13. ark-chem.co.jp [ark-chem.co.jp]

Unlocking the Therapeutic Potential of Adamantane Carboxamides: A Technical Guide to Target Identification and Validation

Introduction: The Adamantane Scaffold - A Privileged Structure in Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in modern drug discovery.[1] Its unique three-dimensional structure allows for the precise positioning of functional groups, facilitating optimal interactions with biological targets.[1] The incorporation of an adamantyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule, including increased metabolic stability and improved cell membrane permeability.[2][3] Adamantane derivatives have found clinical success in a range of therapeutic areas, from antiviral and neuroprotective agents to treatments for type 2 diabetes.[1][2] This guide focuses on adamantane carboxamides, a versatile class of compounds with a broad spectrum of biological activities, and provides an in-depth exploration of their potential therapeutic targets.

This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the identification and validation of therapeutic targets for adamantane carboxamides. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to empower your research endeavors.

Potential Therapeutic Targets for Adamantane Carboxamides

The therapeutic versatility of adamantane carboxamides stems from their ability to interact with a diverse array of biological targets. Here, we explore some of the most promising targets, categorized by their biological function.

Viral Proteins: Inhibiting Viral Entry

Adamantane derivatives have a rich history in antiviral therapy, with amantadine being a notable example for its activity against the influenza A M2 proton channel.[4] More recently, adamantane carboxamides have been identified as potent inhibitors of the Ebola virus (EBOV) glycoprotein (GP) , a critical component for viral entry into host cells.[5][6]

Mechanism of Action: The EBOV GP mediates the fusion of the viral envelope with the host cell membrane.[7][8] Adamantane carboxamides have been shown to directly bind to the EBOV GP, inhibiting the conformational changes necessary for membrane fusion and thereby preventing viral entry.[6]

Experimental Validation: A key method for evaluating the anti-EBOV activity of adamantane carboxamides is the pseudotyped virus neutralization assay .[5][9] This assay utilizes a safe, replication-deficient vesicular stomatitis virus (VSV) or lentivirus engineered to express the EBOV GP on its surface and a reporter gene (e.g., luciferase).[5][10] Inhibition of viral entry is quantified by a reduction in reporter gene expression.

Neurological Receptors: Modulating Neurotransmission

The neuroprotective effects of adamantane derivatives are well-documented, with memantine, an NMDA receptor antagonist, being a cornerstone in the treatment of Alzheimer's disease.[2][11] Adamantane carboxamides are also being investigated for their potential to modulate neurotransmission through interactions with various receptors.

Mechanism of Action: NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory formation.[12] Overactivation of these receptors can lead to excitotoxicity and neuronal cell death. Adamantane derivatives like memantine act as uncompetitive open-channel blockers, preferentially inhibiting excessive receptor activity without interfering with normal synaptic transmission.[2]

Experimental Validation: The activity of adamantane carboxamides on NMDA receptors can be assessed using a calcium flux assay .[1][13][14] This cell-based assay measures changes in intracellular calcium levels upon NMDA receptor activation in the presence of test compounds. A decrease in the calcium influx indicates antagonistic activity.

1-Adamantane carboxamides have been utilized to investigate peripherally active 5-HT2 receptors, suggesting a role in modulating serotonergic signaling.[4] Further research is needed to fully elucidate the therapeutic potential of targeting these receptors with adamantane carboxamides.

Enzymes: Regulating Metabolic and Inflammatory Pathways

The unique structural features of adamantane make it an attractive scaffold for designing enzyme inhibitors with high potency and selectivity.

Mechanism of Action: DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[15] Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control in type 2 diabetes.[4] Saxagliptin is a marketed DPP-IV inhibitor featuring an adamantane-like structure.[4][16]

Experimental Validation: The inhibitory activity of adamantane carboxamides against DPP-IV can be determined using a fluorescence-based inhibitor screening assay .[17][18][19] This assay utilizes a fluorogenic substrate that, when cleaved by DPP-IV, releases a fluorescent product. A decrease in fluorescence intensity in the presence of a test compound indicates inhibition.

Mechanism of Action: 11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[20][21] Overactivity of 11β-HSD1 in adipose tissue and liver is implicated in the pathogenesis of metabolic syndrome.[21][22][23] Inhibition of 11β-HSD1 is a promising therapeutic strategy for treating obesity and type 2 diabetes.[20][24]

Experimental Validation: The inhibitory potency of adamantane carboxamides against 11β-HSD1 can be evaluated using an in vitro inhibition assay with human liver microsomes as the enzyme source.[20] The assay measures the conversion of a radiolabeled substrate in the presence of varying concentrations of the inhibitor.

Data Presentation: A Comparative Overview of Inhibitory Activities

To provide a clearer understanding of the potential of adamantane carboxamides, the following table summarizes the inhibitory activities (IC50/EC50 values) of representative adamantane derivatives and related compounds against the discussed therapeutic targets.

| Compound Class | Compound | Target | Assay Type | IC50/EC50 (nM) | Reference |

| Adamantane Carboxamide | Various Analogs | Ebola Virus Glycoprotein | Pseudotyped VSV Neutralization | ~10 - 15 | [6][25] |

| Adamantane Amine | Memantine | NMDA Receptor (GluN1/GluN2A) | Electrophysiology | 1,250 | [11] |

| Adamantane Nitrile | Saxagliptin | DPP-IV | Enzyme Inhibition | 50 (IC50) | [16] |

| Adamantane Carboxamide | Thiophenyl Derivative | 11β-HSD1 | Cell-based | 125 | [24] |

| Adamantane Sulfonamide | Adamantane Derivative | 11β-HSD1 | Cell-based | 29 | [26] |

Experimental Protocols: Step-by-Step Methodologies

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step protocols for key experiments.

Protocol 1: Pseudotyped Vesicular Stomatitis Virus (VSV) Neutralization Assay for Ebola Virus GP Inhibitors

This protocol describes a BSL-2 compatible method to screen for inhibitors of EBOV entry.[5][9]

Materials:

-

HEK293T cells

-

Vero E6 cells

-

Plasmids: pVSV-ΔG-Luc (VSV backbone with luciferase reporter), pCAGGS-EBOV-GP (Ebola virus glycoprotein expression plasmid), pCAGGS-VSV-G (VSV glycoprotein expression plasmid for positive control)

-

Transfection reagent

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Adamantane carboxamide compounds

-

Luciferase assay reagent

-

96-well plates

Procedure:

-

Production of Pseudotyped Virus:

-

Seed HEK293T cells in a 10 cm dish and grow to 70-80% confluency.

-

Co-transfect the cells with pVSV-ΔG-Luc and pCAGGS-EBOV-GP plasmids using a suitable transfection reagent. For a positive control, co-transfect with pVSV-ΔG-Luc and pCAGGS-VSV-G.

-

After 24 hours, replace the medium with fresh DMEM.

-

Harvest the supernatant containing the pseudotyped virus at 48-72 hours post-transfection.

-

Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

-

Titer the pseudotyped virus on Vero E6 cells to determine the TCID50.

-

-

Neutralization Assay:

-

Seed Vero E6 cells in a 96-well plate and grow to 90% confluency.

-

Prepare serial dilutions of the adamantane carboxamide compounds in DMEM.

-

Incubate the pseudotyped virus (at a predetermined MOI) with the compound dilutions for 1 hour at 37°C.

-

Remove the culture medium from the Vero E6 cells and add the virus-compound mixture.

-

Incubate for 24-48 hours at 37°C.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the percent inhibition relative to the virus-only control and determine the EC50 value.

-

Protocol 2: Calcium Flux Assay for NMDA Receptor Antagonists

This protocol outlines a high-throughput method to assess the antagonistic activity of compounds on NMDA receptors.[13][14][27]

Materials:

-

HEK293 cells stably expressing NMDA receptors (e.g., GluN1/GluN2A)

-

DMEM/F-12 medium with 10% FBS, 1% penicillin-streptomycin, and selection antibiotic

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS)

-

NMDA receptor agonists (glutamate and glycine)

-

Adamantane carboxamide compounds

-

384-well black-walled, clear-bottom plates

-

Fluorescence plate reader with automated liquid handling

Procedure:

-

Cell Preparation:

-

Seed the HEK293-NMDA receptor cells in a 384-well plate and grow to confluency.

-

On the day of the assay, remove the culture medium.

-

Load the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer.

-

Incubate for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound Addition and Signal Detection:

-

Add serial dilutions of the adamantane carboxamide compounds to the wells.

-

Incubate for 10-20 minutes at room temperature.

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add a solution of NMDA receptor agonists (e.g., 100 µM glutamate and 10 µM glycine) to all wells.

-

Immediately begin kinetic reading of fluorescence intensity over several minutes.

-

Calculate the change in fluorescence in response to agonist addition and determine the percent inhibition by the test compounds to calculate the IC50.

-

Protocol 3: Fluorescence-Based DPP-IV Inhibitor Screening Assay

This protocol details a simple and robust method for screening DPP-IV inhibitors.[18][19]

Materials:

-

Recombinant human DPP-IV enzyme

-

DPP-IV fluorogenic substrate (e.g., Gly-Pro-AMC)

-

DPP-IV assay buffer

-

Known DPP-IV inhibitor (e.g., sitagliptin) as a positive control

-

Adamantane carboxamide compounds

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of the adamantane carboxamide compounds and the positive control in assay buffer.

-

In a 96-well plate, add the assay buffer, the test compounds (or positive control), and the DPP-IV enzyme.

-

Include wells for "no enzyme" (background) and "no inhibitor" (100% activity) controls.

-

Pre-incubate the plate for 10 minutes at 37°C.

-

-

Reaction and Measurement:

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over 30 minutes (excitation ~360 nm, emission ~460 nm).

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each compound concentration and calculate the IC50 value.

-

Visualization of Key Pathways and Workflows

To further clarify the concepts presented, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: Ebola Virus Entry and Inhibition by Adamantane Carboxamides.

Caption: NMDA Receptor Signaling and Modulation by Adamantane Carboxamides.

Caption: Workflow for DPP-IV Inhibition Assay.

Conclusion and Future Directions

Adamantane carboxamides represent a promising class of therapeutic agents with the potential to address a wide range of diseases. Their unique structural and physicochemical properties enable them to interact with a diverse set of biological targets, including viral proteins, neurological receptors, and key metabolic enzymes. This guide has provided a comprehensive overview of these targets, along with detailed experimental protocols and data to facilitate further research and development.

The future of adamantane carboxamide research lies in the continued exploration of their structure-activity relationships to optimize potency and selectivity for specific targets. Furthermore, investigating their potential in other therapeutic areas, such as oncology and immunology, could unveil new and exciting applications for this versatile chemical scaffold. By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel adamantane carboxamide-based therapies to address unmet medical needs.

References

-

Hermanowski-Vosatka, A., et al. (2005). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. Journal of Experimental Medicine, 202(4), 517-527. [Link]

-

Lee, J. E., & Saphire, E. O. (2009). Ebolavirus glycoprotein structure and mechanism of entry. Future virology, 4(6), 621-635. [Link]

-

Zhao, Y., et al. (2014). The Application of a Safe Neutralization Assay for Ebola Virus Using Lentivirus-Based Pseudotyped Virus. Virologica Sinica, 29(5), 313-319. [Link]

-

Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), e58160. [Link]

-

Glasgow, N. G., et al. (2015). Key Binding Interactions for Memantine in the NMDA Receptor. The Journal of neuroscience : the official journal of the Society for Neuroscience, 35(34), 11756-11761. [Link]

-

Plewe, M. B., et al. (2020). Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors. ACS medicinal chemistry letters, 11(6), 1160-1167. [Link]

-

Wang, Y., et al. (2011). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & medicinal chemistry letters, 21(1), 425-429. [Link]

-

Augeri, D. J., et al. (2012). Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. BMC pharmacology, 12, 2. [Link]

- Spasov, A. A., et al. (2018). Adamantane Derivatives: A New Perspective in Drug Design. Current medicinal chemistry, 25(39), 5286-5313.

-

Yeboah, F., et al. (2022). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. JoVE (Journal of Visualized Experiments), (187), e58160. [Link]

-

PNAS. (2017). Structure of the Ebola virus envelope protein MPER/TM domain and its interaction with the fusion loop explains their fusion activity. Proceedings of the National Academy of Sciences, 114(38). [Link]

-

ResearchGate. (n.d.). Summary of the IC50 values for Mg2+, memantine, MK-801, PhTX-343 and.... Retrieved from [Link]

-

Mtshali, N., et al. (2019). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules (Basel, Switzerland), 24(18), 3244. [Link]

-

ResearchGate. (n.d.). Time-dependent IC 50 curves for the inhibition of DPPIV with.... Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors. Retrieved from [Link]

-

Endocrine Abstracts. (n.d.). 11β-hydroxysteroid dehydrogenase type 1: a cause of the metabolic syndrome and therapeutic target. Retrieved from [Link]

-

Alberts, P., et al. (2003). Effects of 11β-hydroxysteroid dehydrogenase-1 inhibition on hepatic glycogenolysis and gluconeogenesis. American journal of physiology. Endocrinology and metabolism, 284(5), E959-E966. [Link]

-

JoVE Science Education Database. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Retrieved from [Link]

-

Plewe, M. B., et al. (2020). Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors. ACS medicinal chemistry letters, 11(6), 1160-1167. [Link]

-

PDB-101. (n.d.). Saxagliptin. Retrieved from [Link]

-

Liu, Y., et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules (Basel, Switzerland), 27(19), 6543. [Link]

-

Wszola, M., et al. (2021). 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases. International journal of molecular sciences, 22(16), 8573. [Link]

-

Glasgow, N. G., et al. (2017). Memantine and Ketamine Differentially Alter NMDA Receptor Desensitization. The Journal of neuroscience : the official journal of the Society for Neuroscience, 37(40), 9684-9694. [Link]

-

Crawford, K. H. D., et al. (2020). Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays. Viruses, 12(10), 1143. [Link]

-

Morgan, S. A., et al. (2009). 11β-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle. Diabetes, 58(11), 2506-2515. [Link]

-

bioRxiv. (2024). State-specific inhibition of NMDA receptors by memantine depends on intracellular calcium and provides insights into NMDAR channel blocker tolerability. Retrieved from [Link]

-

Konduru, K., et al. (2018). High degree of correlation between Ebola virus BSL-4 neutralization assays and pseudotyped VSV BSL-2 fluorescence reduction neutralization test. PloS one, 13(3), e0194356. [Link]

-

ResearchGate. (n.d.). Mechanistic model of GP-mediated membrane fusion. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Calcium Flux Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). The effect of dilution on the IC50 for inhibition of human plasma DPP.... Retrieved from [Link]

-

ResearchGate. (n.d.). 11β-HSD1 reductase and dehydrogenase activity and protein expression.... Retrieved from [Link]

-

Kotermanski, S. E., & Johnson, J. W. (2009). Memantine binding to a superficial site on NMDA receptors contributes to partial trapping. The Journal of physiology, 587(Pt 18), 4435-4447. [Link]

-

Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. Retrieved from [Link]

-

Wamil, M., & Seckl, J. R. (2007). The Cortisol-Activating Enzyme 11β-hydroxysteroid Dehydrogenase Type 1 in Skeletal Muscle in the Pathogenesis of the Metabolic Syndrome. Current diabetes reviews, 3(4), 241-248. [Link]

-

Yeboah, F., et al. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Scientific reports, 7(1), 11528. [Link]

-

Szafraniec-Szczęsny, J., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules (Basel, Switzerland), 26(16), 4872. [Link]

-

PNAS. (2014). Structure and function of the complete internal fusion loop from Ebolavirus glycoprotein 2. Proceedings of the National Academy of Sciences, 111(48), 17168-17173. [Link]

-

Pandemic Sciences Institute. (n.d.). Pseudotyping of VSV with Ebola virus glycoprotein is superior to HIV-1 for the assessment of neutralising antibodies. Retrieved from [Link]

-

Feigh, M., et al. (2020). Inhibition of 11β-HSD1 with RO5093151 for non-alcoholic fatty liver disease: a multicentre, randomised, double-blind, placebo-controlled trial. The lancet. Diabetes & endocrinology, 8(2), 132-143. [Link]

-

Wang, W., et al. (2021). Structural Transition and Antibody Binding of EBOV GP and ZIKV E Proteins from Pre-Fusion to Fusion-Initiation State. Viruses, 13(2), 295. [Link]

-

Barrie, S. E., et al. (2010). Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery. Journal of medicinal chemistry, 53(24), 8567-8581. [Link]

-

RCSB PDB. (2016). 5JQ3: Crystal structure of Ebola glycoprotein. Retrieved from [Link]

-

Saphire, E. O., et al. (2022). Glycan shield of the ebolavirus envelope glycoprotein GP. Nature communications, 13(1), 3767. [Link]

-

Stimson, R. H., et al. (2007). Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis. The Journal of clinical endocrinology and metabolism, 92(6), 2294-2300. [Link]

Sources

- 1. NMDA-receptor Study Protocol - JoVE Journal [jove.com]

- 2. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Application of a Safe Neutralization Assay for Ebola Virus Using Lentivirus-Based Pseudotyped Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ebolavirus glycoprotein structure and mechanism of entry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. High degree of correlation between Ebola virus BSL-4 neutralization assays and pseudotyped VSV BSL-2 fluorescence reduction neutralization test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 13. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate [jove.com]

- 14. youtube.com [youtube.com]

- 15. promega.es [promega.es]

- 16. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]

- 17. content.abcam.com [content.abcam.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

- 20. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. endocrine-abstracts.org [endocrine-abstracts.org]

- 22. 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases [mdpi.com]

- 23. The cortisol-activating enzyme 11β-hydroxysteroid dehydrogenase type 1 in skeletal muscle in the pathogenesis of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bu.edu [bu.edu]

The Adamantane Cage as a Privileged Scaffold: An In-depth Technical Guide to the Structure-Activity Relationship of Halogenated Adamantane Amides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane cage, a rigid and lipophilic three-dimensional pharmacophore, has proven to be a cornerstone in the design of therapeutics targeting a diverse array of biological systems. Its unique physicochemical properties have been exploited to modulate drug metabolism, enhance target binding, and improve pharmacokinetic profiles. The introduction of an amide functionality and subsequent halogenation of the adamantane core or its appended moieties offers a powerful strategy to fine-tune the biological activity of these compounds. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of halogenated adamantane amides, delving into their synthesis, biological activities, and the nuanced role of halogenation in dictating their therapeutic potential. We will examine their impact on viral infections, neurological disorders, and ion channel modulation, offering insights into rational drug design for this promising class of molecules.

The Enduring Legacy of Adamantane in Medicinal Chemistry

First isolated from petroleum, the adamantane nucleus is a perfectly symmetrical, strain-free tricyclic hydrocarbon.[1] Its rigid structure provides a predictable scaffold for the precise spatial orientation of functional groups, a highly desirable trait in rational drug design. The lipophilicity of the adamantane cage enhances membrane permeability and can facilitate passage across the blood-brain barrier, making it an attractive scaffold for centrally acting agents.[2]

The journey of adamantane in medicine began with the discovery of the antiviral activity of amantadine (1-aminoadamantane).[3] This paved the way for the development of other adamantane-based drugs, including rimantadine for influenza A and memantine for Alzheimer's disease.[4][5] These early successes highlighted the therapeutic potential of adamantane derivatives and spurred further investigation into their diverse biological activities, which now encompass antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6] The amide functionality serves as a versatile linker, allowing for the introduction of various substituents to explore a wider chemical space and modulate the compound's interaction with biological targets.

The Strategic Role of Halogenation in Modulating Bioactivity

Halogen atoms are not mere passive substituents in drug design; they actively participate in and influence a molecule's interaction with its biological target. The introduction of halogens can profoundly impact a compound's lipophilicity, metabolic stability, and binding affinity.[7] Halogen bonding, a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, is increasingly recognized as a significant contributor to ligand-protein binding.[7]

In the context of adamantane amides, halogenation can be strategically employed to:

-

Enhance Lipophilicity: Increasing lipophilicity can improve membrane permeability and oral bioavailability.

-

Modulate Electronic Properties: The electron-withdrawing or -donating nature of halogens can alter the charge distribution of the molecule, influencing its interaction with target residues.

-

Block Metabolic Sites: Introducing a halogen at a metabolically labile position can prevent enzymatic degradation, thereby increasing the drug's half-life.

-

Introduce New Binding Interactions: Halogen bonds can provide additional anchor points within a binding pocket, leading to increased potency and selectivity.

Synthesis of Halogenated Adamantane Amides: A Step-by-Step Approach

The synthesis of halogenated adamantane amides typically involves a multi-step process, beginning with the halogenation of the adamantane core, followed by the introduction of the amide functionality.

Halogenation of the Adamantane Scaffold

A variety of methods exist for the halogenation of adamantane, with the choice of reagent and reaction conditions dictating the position and degree of halogenation.[8]

Experimental Protocol: Synthesis of 1-Bromoadamantane

This protocol is adapted from established procedures for the bromination of adamantane.[8]

Materials:

-

Adamantane

-

Bromine

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Anhydrous sodium sulfate

-

Ice bath

-

Round-bottom flask with reflux condenser

-

Separatory funnel

Procedure:

-

Dissolve adamantane in carbon tetrachloride in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add bromine dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by carefully adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield crude 1-bromoadamantane.

-

The crude product can be purified by recrystallization or sublimation.

Amide Bond Formation

Once the halogenated adamantane precursor is obtained, the amide bond can be formed through various coupling methods. A common approach is the reaction of a halogenated adamantane- C- amine with a carboxylic acid or its activated derivative.

Experimental Protocol: Synthesis of N-(1-Adamantyl)-4-chlorobenzamide

This protocol outlines a general procedure for the synthesis of an N-adamantyl amide.

Materials:

-

1-Aminoadamantane hydrochloride

-

4-Chlorobenzoyl chloride

-

Triethylamine or another suitable base

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Suspend 1-aminoadamantane hydrochloride in DCM in a round-bottom flask.

-

Add triethylamine to the suspension and stir until the amine fully dissolves.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 4-chlorobenzoyl chloride in DCM to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to obtain the crude product.

-

Purify the crude N-(1-adamantyl)-4-chlorobenzamide by recrystallization or column chromatography.

Caption: General synthetic workflow for halogenated adamantane amides.

Structure-Activity Relationship (SAR) of Halogenated Adamantane Amides

The biological activity of halogenated adamantane amides is exquisitely sensitive to the nature and position of the halogen substituent, as well as the overall architecture of the molecule.

Antiviral Activity

The antiviral activity of adamantane derivatives is primarily associated with their ability to block the M2 ion channel of the influenza A virus, preventing viral uncoating.[3] While amantadine and rimantadine are effective, the emergence of resistant strains necessitates the development of new analogs.

A key SAR finding in adamantane amines is that the primary amino group is crucial for activity. Replacement of the amino group with a halogen atom leads to a loss of antiviral activity.[9] This suggests that the protonated amino group's interaction with the M2 channel is a critical determinant of efficacy.

For halogenated adamantane amides, the SAR is more complex. The introduction of halogens can modulate the lipophilicity of the molecule, which may affect its ability to access the M2 channel. Furthermore, halogen bonding interactions with residues in the channel could potentially compensate for the loss of the primary amine interaction, although this remains an area for further investigation.

Neuroprotective Activity and Ion Channel Modulation

Adamantane derivatives, most notably memantine, exert their neuroprotective effects through the blockade of N-methyl-D-aspartate (NMDA) receptors.[5] Overactivation of these receptors leads to excitotoxicity, a key pathological feature in neurodegenerative diseases.

The adamantane cage of these molecules acts as a lipophilic plug for the ion channel. Halogenation of the adamantane core can influence the binding affinity and kinetics of channel blockade. For instance, fluorination can increase lipophilicity and potentially enhance blood-brain barrier penetration.

The amide linker and the nature of the substituent attached to it also play a critical role. Halogenation of an aromatic ring appended to the amide can modulate the electronic properties of the molecule and introduce new binding interactions within the NMDA receptor channel.

Caption: Logical relationships in the SAR of halogenated adamantane amides.

Data Presentation: Physicochemical Properties and Biological Activity

To facilitate a clear understanding of the SAR, quantitative data should be presented in a structured format.

Table 1: Physicochemical Properties of Hypothetical Halogenated Adamantane Amides

| Compound | Halogen (Position) | LogP | Polar Surface Area (Ų) |

| 1a | None | 3.5 | 29.1 |

| 1b | 3-Fluoro (Adamantane) | 3.8 | 29.1 |

| 1c | 3-Chloro (Adamantane) | 4.1 | 29.1 |

| 1d | 3-Bromo (Adamantane) | 4.3 | 29.1 |

| 2a | 4-Fluoro (Phenyl) | 3.9 | 29.1 |

| 2b | 4-Chloro (Phenyl) | 4.2 | 29.1 |

| 2c | 4-Bromo (Phenyl) | 4.4 | 29.1 |

Table 2: Biological Activity of Hypothetical Halogenated Adamantane Amides

| Compound | Antiviral (IC₅₀, µM) | NMDA Receptor Block (IC₅₀, µM) |

| 1a | >100 | 5.2 |

| 1b | 85.3 | 4.1 |

| 1c | 62.1 | 3.5 |

| 1d | 55.8 | 3.1 |

| 2a | 78.5 | 2.8 |

| 2b | 50.2 | 1.9 |

| 2c | 41.7 | 1.5 |

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Future Directions and Concluding Remarks

The exploration of halogenated adamantane amides as therapeutic agents is a promising and evolving field. While significant progress has been made in understanding the SAR of adamantane derivatives in general, a more systematic investigation into the specific effects of halogenation on the amide series is warranted.

Future research should focus on:

-

Systematic SAR Studies: Synthesizing and evaluating libraries of halogenated adamantane amides with systematic variations in halogen type, number, and position.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects, including detailed studies of their interactions with target proteins.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness.

References

-

Farmacia Journal. (2018). N-(1-ADAMANTYLCARBAMOTHIOYL)BENZAMIDES: SYNTHESIS, BIOLOGICAL EVALUATION AND ADME PREDICTIONS. [Link]

- Google Patents. (Original Assignee: Jiangsu Feixiang Chemical Co Ltd). The synthetic method of the adamantyl ammonium halide of N, N, N trimethyl 1. CN107721862A.

- Mathur, A., Beare, A. S., & Reed, S. E. (1973). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial Agents and Chemotherapy, 4(4), 421-426.

-

ResearchGate. (n.d.). Amine derivatives of adamantane with antiviral activity. [Link]

-

Semantic Scholar. (2018). N-(1-ADAMANTYLCARBAMOTHIOYL)BENZAMIDES: SYNTHESIS, BIOLOGICAL EVALUATION AND ADME PREDICTIONS. [Link]

- Wang, L., et al. (2020). Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. Antiviral Research, 185, 104995.

-

Pharmacy 180. (n.d.). SAR of Adamantane Amines. [Link]

-

ResearchGate. (2018). (PDF) N-(1-adamantylcarbamothioyl)benzamides: Synthesis, biological evaluation and adme predictions. [Link]

-

MDPI. (2019). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. [Link]

-

Chinese Journal of Energetic Materials. (2017). Review on Synthesis of Halogenated Adamantane Derivatives. [Link]

-

MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

- Chen, H., & Zheng, W. (2017). Chemically Bonding of Amantadine with Gardenamide A Enhances the Neuroprotective Effects against Corticosterone-Induced Insults in PC12 Cells. Molecules, 22(12), 2059.

-

National Institutes of Health. (2023). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. [Link]

- Greig, N. H., et al. (2018). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. Bioorganic & Medicinal Chemistry, 26(8), 1836-1846.

-

National Institutes of Health. (2015). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. [Link]

-

PubMed. (2015). Cerebrovascular and neuroprotective effects of adamantane derivative. [Link]

-

National Institutes of Health. (2018). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. [Link]

- Ivleva, E. A., et al. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56(9), 1399-1406.

-

ResearchGate. (n.d.). Review on Synthesis of Halogenated Adamantane Derivatives. [Link]

-

ResearchGate. (2015). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. [Link]

-

UWCScholar. (n.d.). Novel adamantane derivatives as multifunctional neuroprotective agents. [Link]

-

PubMed. (1996). Blockade of glutamate- and cholinergic ion channels by amantadane derivatives. [Link]

- Koshchii, I., et al. (2025). SYNTHESIS OF ADAMANTYL-CONTAINING AMID ALKYLING AGE.

-

Organic Syntheses. (n.d.). adamantane. [Link]

-

ResearchGate. (n.d.). New adamantane-containing compounds targeting rimantadine-resistant influenza virus A/PR/8/34: molecular design, synthesis and SAR study. [Link]

-

Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. [Link]

-

ACS Omega. (2021). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. [Link]

-

SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: Practical Synthesis of Novel Chiral Allenamides. [Link]

-

PubMed. (1997). Modulation and block of ion channels: a new biology of polyamines. [Link]

-

PubMed. (2019). N-Alkyl Amide Synthesis via N-alkylation of Amides With Alcohols. [Link]

-

National Institutes of Health. (1998). Interactions of polyamines with ion channels. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of N-(halogenated) benzyl analogs of superpotent serotonin ligands. [Link]

-

Royal Society of Chemistry. (2020). Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride. [Link]

-

PubMed. (2007). miXED messages in ion channel modulation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nor-ijournal.com [nor-ijournal.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Review on Synthesis of Halogenated Adamantane Derivatives [energetic-materials.org.cn]

- 9. pharmacy180.com [pharmacy180.com]

Methodological & Application

Application Notes & Protocols: Synthesis and Optimization of 3-Chloroadamantane-1-carboxamide

Abstract

The adamantane scaffold is a cornerstone in medicinal and materials chemistry, prized for its unique combination of rigidity, lipophilicity, and thermal stability.[1] Its three-dimensional structure serves as a robust anchoring point for pharmacophores, often enhancing the pharmacokinetic profiles of therapeutic agents.[1] 3-Chloroadamantane-1-carboxamide is a valuable functionalized derivative, serving as a key intermediate for more complex bioactive molecules.[2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of this compound from its corresponding carboxylic acid. We present three distinct, reliable protocols—the acid chloride pathway, the mixed anhydride method, and a direct coupling approach—each with a detailed explanation of the underlying chemical principles. Furthermore, a comprehensive analysis of reaction optimization, troubleshooting, and characterization is included to ensure reproducible, high-yield synthesis.

Strategic Overview of the Synthesis

The synthesis of this compound is most logically approached via a two-stage process. The first stage, which is assumed as the starting point for this guide, involves the synthesis of the key precursor, 3-chloroadamantane-1-carboxylic acid. This can be achieved through various methods, such as the direct chlorination of adamantane-1-carboxylic acid or the carboxylation of a dichloroadamantane precursor.

The second and focal stage of this guide is the amidation of the carboxylic acid. This transformation, while fundamental, requires careful selection of reagents and conditions to overcome the steric hindrance of the adamantyl cage and ensure high conversion. We will explore three robust methods for this critical step.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols for Amidation

The conversion of a carboxylic acid to a primary amide is a classic transformation that involves the activation of the carboxyl group followed by nucleophilic attack by an ammonia source. The direct reaction between a carboxylic acid and ammonia is generally unfavorable as it forms a stable and unreactive ammonium carboxylate salt; thus, activation or harsh conditions like high heat are required.[4]

Method A: The Acid Chloride Pathway

This robust, two-step method proceeds by first converting the carboxylic acid into a highly reactive acyl chloride intermediate, which then readily reacts with ammonia.

Causality and Expertise: The conversion to an acid chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride dramatically increases the electrophilicity of the carbonyl carbon.[5] This heightened reactivity easily overcomes the energy barrier for nucleophilic attack by a weak nucleophile like ammonia (or a more convenient source like ammonium hydroxide). Thionyl chloride is often preferred for its gaseous byproducts (SO₂ and HCl), which simplifies purification.[6]

Protocol: Step 2.1: Synthesis of 3-Chloroadamantane-1-carbonyl chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 3-chloroadamantane-1-carboxylic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) or toluene as the solvent, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Slowly add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-